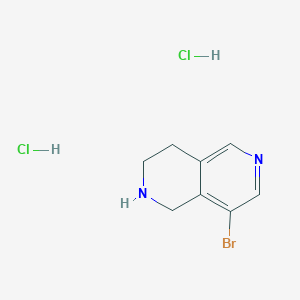![molecular formula C20H21FN2O2 B3018086 2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide CAS No. 941991-56-6](/img/structure/B3018086.png)
2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are known for their biological activities and are often explored for their potential as pharmaceuticals. The presence of a fluorine atom can significantly alter the biological activity and physical properties of such compounds.
Synthesis Analysis
The synthesis of fluorinated benzamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related fluorinated benzoxazines and benzoxazepin-5-ones involves a nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides with oxygen nucleophiles . Similarly, the synthesis of fluorinated benzamide neuroleptics includes a nucleophilic substitution reaction starting from a dimethoxyphenyl-propanol precursor . These methods highlight the intricate chemistry involved in introducing fluorine atoms into benzamide structures.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide moiety and one or more fluorine atoms. The specific placement of the fluorine atom(s) can have a significant impact on the molecule's reactivity and interaction with biological targets. The structure of the compound includes a dihydroquinolinyl group, which is a bicyclic system that can influence the compound's binding affinity and selectivity.
Chemical Reactions Analysis
Fluorinated benzamides can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing fluorine-18 into benzamide derivatives for radiolabeling purposes . The presence of fluorine can also affect the electrophilic and nucleophilic properties of the compound, potentially leading to unique reactivity patterns that can be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The introduction of fluorine into benzamide derivatives can significantly alter their physical and chemical properties. Fluorine atoms are highly electronegative, which can increase the lipophilicity of the molecule and affect its pharmacokinetic properties. The physical properties such as melting point, boiling point, and solubility can also be influenced by the presence of fluorine. Chemical properties, including stability, reactivity, and acidity/basicity, are likewise impacted by fluorination .
Aplicaciones Científicas De Investigación
Imaging and Diagnostic Applications
Positron Emission Tomography (PET) Imaging of Tumors : A study explored the synthesis and evaluation of fluorine-containing benzamide analogs as potential ligands for PET imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma2 receptors were radiolabeled with fluorine-18, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging sigma2 receptor status in solid tumors (Tu et al., 2007).
Synthetic Chemistry and Material Science
Synthesis of Fluorinated Heterocycles : Research on the rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate led to the synthesis of various fluorinated heterocycles. These findings highlight the synthetic potential of these protocols in producing fluorinated compounds, which are significant in pharmaceutical and agrochemical industries (Wu et al., 2017).
Pharmacological and Biological Studies
Peripheral Benzodiazepine Receptors and Inflammatory Responses : A study examined the anti-inflammatory effects of peripheral benzodiazepine receptor ligands in mice induced with paw edema by carrageenan. The results demonstrated the in vivo anti-inflammatory properties of these ligands, suggesting a potential therapeutic application in inflammation-related conditions (Torres et al., 1999).
Antimicrobial Research
Novel Antibacterial Quinolones : The design of m-aminophenyl groups as N-1 substituents in quinolones resulted in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural and activity relationship indicated that the distorted orientation of the N-1 aromatic group due to steric repulsion significantly contributed to the antibacterial potency (Kuramoto et al., 2003).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as fluoroquinolones, target bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, a class of compounds structurally similar to 2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide, inhibit bacterial DNA-gyrase, which is essential for bacterial reproduction . This leads to a high level of antibacterial activity .
Biochemical Pathways
Fluoroquinolones, which are structurally similar, affect the dna replication pathway in bacteria by inhibiting dna-gyrase .
Pharmacokinetics
The compound has a predicted boiling point of 3002±250 °C and a predicted density of 1061±006 g/cm3 .
Result of Action
Fluoroquinolones, which are structurally similar, exhibit a high level of antibacterial activity due to their ability to inhibit bacterial dna-gyrase .
Action Environment
The compound’s predicted properties, such as its boiling point and density, suggest that it may be stable under a variety of conditions .
Propiedades
IUPAC Name |
2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)12-23-18-9-8-15(11-14(18)7-10-19(23)24)22-20(25)16-5-3-4-6-17(16)21/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEGJTQMDUZSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)




